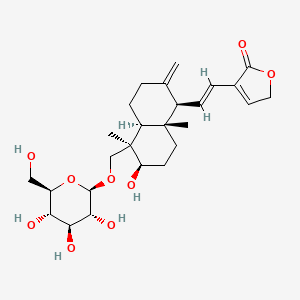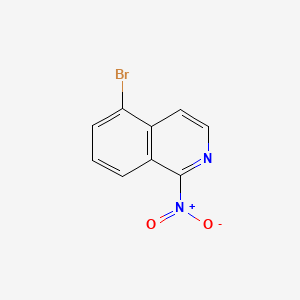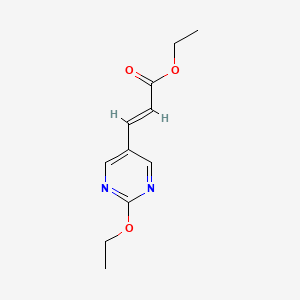![molecular formula C6H5BrN4 B596005 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1263283-48-2](/img/structure/B596005.png)
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
It is plausible that it interacts with its targets through a mechanism similar to other triazolo-pyridine derivatives, which often act by binding to the active site of their target proteins, thereby inhibiting their function .
Biochemical Pathways
If it does indeed inhibit cdk2, it would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with bromine and sodium azide, followed by cyclization to form the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction may be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives with potential biological activities .
Scientific Research Applications
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Material Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with diverse pharmacological activities.
Uniqueness
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENHUIZTVBBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/new.no-structure.jpg)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)



![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)



